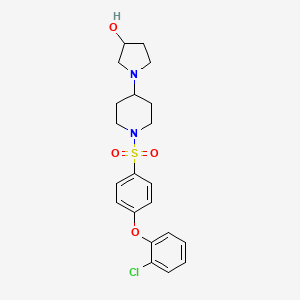

1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Description

1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic organic compound featuring a piperidine core substituted with a pyrrolidin-3-ol moiety and a sulfonyl group linked to a 4-(2-chlorophenoxy)phenyl ring. The 2-chlorophenoxy group introduces lipophilicity and steric bulk, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name |

1-[1-[4-(2-chlorophenoxy)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4S/c22-20-3-1-2-4-21(20)28-18-5-7-19(8-6-18)29(26,27)24-13-9-16(10-14-24)23-12-11-17(25)15-23/h1-8,16-17,25H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYFXLWJCDXQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the sulfonyl and chlorophenoxy groups. Common synthetic routes may involve:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Formation of Pyrrolidine Ring: Similar to the piperidine ring, this involves cyclization reactions.

Introduction of Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Introduction of Chlorophenoxy Group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is being investigated for its potential as a drug candidate. The presence of the sulfonyl group is particularly noteworthy as sulfonamide derivatives have been known to exhibit various pharmacological activities, including antibacterial and anticancer properties. Research indicates that compounds with similar structures have shown efficacy in inhibiting specific enzymes and receptors associated with disease pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of sulfonyl-containing compounds, demonstrating that they can inhibit tumor growth in vitro by targeting specific cellular pathways. The compound's ability to interact with proteins involved in cell proliferation suggests it may be effective against certain types of cancer cells.

Materials Science

The unique structure of this compound makes it a candidate for developing new materials with specific properties. Research into polymer composites incorporating sulfonyl groups has indicated enhanced thermal stability and mechanical strength.

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved electrical conductivity compared to traditional polymers, suggesting potential applications in electronic devices.

Biological Studies

This compound can serve as a tool for studying biological mechanisms involving sulfonyl groups. Its interactions with various biological targets can provide insights into metabolic pathways and disease mechanisms.

Case Study: Enzyme Inhibition

Research has shown that compounds similar to this compound can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic applications in conditions like glaucoma and edema.

Mechanism of Action

The mechanism of action of 1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors, modulating their activity.

Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

Modulation of Signaling Pathways: It may influence signaling pathways within cells, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules from the evidence:

Structural and Functional Analysis

Sulfonyl Group Variations: The target compound’s 4-(2-chlorophenoxy)phenyl sulfonyl group distinguishes it from analogs like the 2-bromophenyl sulfonyl derivative and the 4-fluorophenyl sulfonyl compound (14d) . In contrast, Mps1-IN-3 incorporates an isopropylsulfonyl group, which adds steric bulk and may optimize interactions with hydrophobic kinase pockets.

Heterocyclic Moieties :

- The pyrrolidin-3-ol group in the target compound provides a hydroxyl group for hydrogen bonding, similar to the urea group in 14d . However, urea derivatives often exhibit stronger hydrogen-bonding capacity, which could enhance target affinity.

- Mps1-IN-3 employs a purine scaffold, enabling π-π stacking interactions in ATP-binding pockets, a feature absent in the target compound.

Synthesis and Yield: Compounds like 8c (65.2% yield) and 14d (55.2% yield) demonstrate moderate-to-good synthetic accessibility despite complex structures. The target compound’s synthesis may face challenges due to the phenoxy-sulfonyl linkage, which could require specialized coupling conditions.

Pharmacological Implications: The ethylthioureido group in 8c and the trifluoromethyl groups in 14a-b highlight the role of electron-withdrawing substituents in modulating bioactivity. The target’s chlorophenoxy group may similarly influence electronic effects on the sulfonyl moiety.

Biological Activity

1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a pyrrolidine ring, a piperidine moiety, and a chlorophenoxy group, which contribute to its biological properties.

This compound exhibits several mechanisms of action:

- Receptor Modulation : It acts as an antagonist at various receptors, including histamine and serotonin receptors, which may contribute to its therapeutic effects in conditions like allergies and anxiety disorders.

- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known to inhibit certain enzymes, potentially impacting metabolic pathways relevant to disease states.

Biological Activity Overview

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antihistaminic Study : A study conducted on animal models demonstrated that the compound effectively reduced histamine-induced bronchoconstriction, suggesting its potential use in treating asthma and allergic rhinitis .

- Anticancer Research : In vitro studies revealed that the compound exhibited significant cytotoxicity against A431 and Jurkat cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating a strong potential for further development as an anticancer drug .

- Neuroprotection Study : Research focusing on neurodegenerative diseases indicated that the compound could enhance neuronal survival under stress conditions by modulating glutamate levels, thus providing neuroprotective benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.